molecular formula C9H9ClFNO2 B13632845 3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid

3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid

Cat. No.: B13632845
M. Wt: 217.62 g/mol
InChI Key: GCLKAWCOMSTCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the enzymatic resolution of racemic mixtures using microorganisms with enantiomer-specific amidohydrolyzing activity. This approach has been used to produce enantiomerically pure amino acids, including 3-Amino-3-phenylpropionic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in amino acid biosynthesis, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-fluorophenyl)propanoic acid
  • 3-Amino-3-(3-bromophenyl)propanoic acid
  • 3-Amino-3-(4-fluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(3-chloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

3-amino-3-(3-chloro-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)

InChI Key

GCLKAWCOMSTCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.